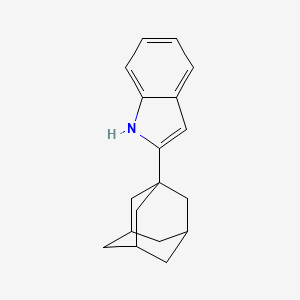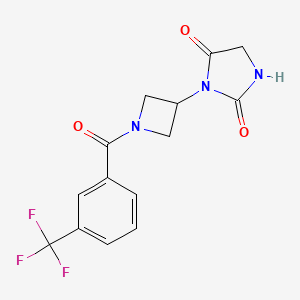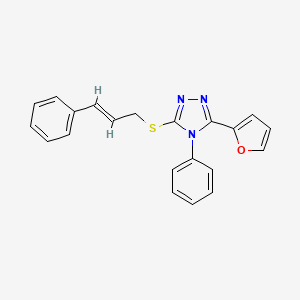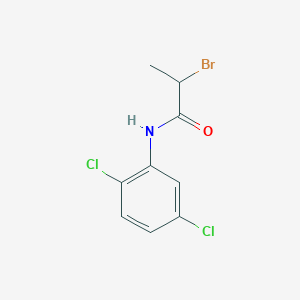
2-(1-adamantyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1-Adamantyl)-1H-indole is a chemical compound that features an adamantane moiety attached to an indole ring. The adamantane structure is a highly symmetrical, cage-like hydrocarbon, known for its rigidity and stability. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The combination of these two structures in this compound results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
科学的研究の応用
2-(1-Adamantyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Safety and Hazards
Based on the safety data sheet for a related compound, “2-(1-adamantyl)-4-methylphenol”, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of new adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications is a promising future direction .
作用機序
Target of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry and catalyst development due to their unique structural, biological, and stimulus-responsive properties . They are often used as starting materials for the synthesis of various functional adamantane derivatives, bioactive compounds, and pharmaceuticals .
Mode of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical transformations . The interaction of these compounds with their targets can lead to significant changes in the target’s function or structure .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations . These transformations can affect various biochemical pathways, leading to downstream effects that can influence the function of cells and organisms .
Pharmacokinetics
The uniqueness of the adamantyl scaffold for biological application is due to its lipophilicity and ability to ensure drug stability, resulting in enhanced pharmacokinetics of the modified drug candidates . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of adamantane derivatives can significantly impact their bioavailability .
Result of Action
The interaction of adamantane derivatives with their targets can lead to significant changes in the target’s function or structure . These changes can have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(1-adamantyl)-1H-indole can be influenced by various environmental factors. These factors can include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is acting . .
生化学分析
Biochemical Properties
It is known that adamantane derivatives, such as 2-(1-Adamantyl)-1H-indole, are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Cellular Effects
Some adamantyl-substituted compounds have been found to interact with tubulin, promoting the formation of different atypical tubulin assemblies . Another study showed that a sigma-1 receptor agonist with an adamantyl group exhibited neuroprotective effects against beta-amyloid-induced toxicity .
Molecular Mechanism
It is known that adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .
Temporal Effects in Laboratory Settings
It is known that adamantane derivatives are quickly metabolized, and hydroxylation of the adamantyl ring is deduced as the major metabolic pathway .
Dosage Effects in Animal Models
It is known that synthetic cannabinoids, which include compounds with adamantyl groups, have been shown to have dose-dependent effects in animal models .
Metabolic Pathways
It is known that adamantane derivatives are quickly metabolized, and hydroxylation of the adamantyl ring is deduced as the major metabolic pathway .
Transport and Distribution
It is known that adamantane derivatives, due to their bulky structure, may interact with various transporters or binding proteins .
Subcellular Localization
It is known that certain adamantyl-substituted compounds can translocate to the mitochondria, where they can induce apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-1H-indole typically involves the introduction of the adamantyl group to the indole ring. One common method is the Friedel-Crafts alkylation reaction, where adamantyl chloride reacts with indole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of adamantyl bromide and indole in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1-Adamantyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2-carboxylic acid derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the formation of 2-(1-adamantyl)-1H-indoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Common reagents include halogens (e.g., bromine) and nitro groups (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.
Major Products
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: 2-(1-Adamantyl)-1H-indoline.
Substitution: 3-bromo-2-(1-adamantyl)-1H-indole, 3-nitro-2-(1-adamantyl)-1H-indole.
類似化合物との比較
2-(1-Adamantyl)-1H-indole can be compared to other adamantane and indole derivatives:
1-Adamantylamine: Similar in having the adamantyl group, but lacks the indole ring, resulting in different chemical and biological properties.
2-Phenyl-1H-indole: Similar in having the indole ring, but with a phenyl group instead of the adamantyl group, leading to differences in stability and reactivity.
1-Adamantyl-3-methylindole: Similar in having both the adamantyl and indole structures, but with a methyl group at the C-3 position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in the combination of the rigid adamantyl group with the versatile indole ring, providing a balance of stability and reactivity that can be exploited in various scientific and industrial applications.
特性
IUPAC Name |
2-(1-adamantyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-2-4-16-15(3-1)8-17(19-16)18-9-12-5-13(10-18)7-14(6-12)11-18/h1-4,8,12-14,19H,5-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPZADKGMQNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)
![4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2509642.png)

![methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate](/img/structure/B2509647.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509648.png)
![1-Cyclohexyl-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2509654.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2509656.png)

